

# O-Acetylserine in Plant Sulfur Assimilation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: O-Acetylserine

Cat. No.: B1663856

[Get Quote](#)

Executive Summary: **O-acetylserine** (OAS) is a pivotal metabolite in plant biology, occupying a central nexus between carbon, nitrogen, and sulfur metabolism. Primarily known as the direct precursor for cysteine biosynthesis, its role extends far beyond that of a simple metabolic intermediate. OAS functions as a critical signaling molecule, orchestrating the plant's response to sulfur availability. Under sulfur-deficient conditions, OAS accumulates and triggers a comprehensive transcriptional reprogramming, upregulating genes involved in sulfate uptake, reduction, and assimilation. This response is mediated through a conserved set of genes known as the "OAS cluster." Furthermore, the dynamic formation and dissociation of the cysteine synthase complex, regulated by OAS and sulfide levels, provides a sophisticated mechanism for fine-tuning cysteine production to meet metabolic demand. This guide provides an in-depth examination of the multifaceted functions of OAS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and signaling pathways.

## Introduction: The Centrality of Sulfur in Plant Metabolism

Sulfur is an essential macronutrient for plants, constituting a core component of vital organic molecules. It is found in the amino acids cysteine and methionine, which are not only fundamental building blocks for proteins but also precursors for a vast array of essential compounds, including glutathione, S-adenosylmethionine (SAM), coenzymes, and various secondary metabolites involved in plant defense.<sup>[1][2]</sup> The assimilation of inorganic sulfate from the soil into these organic forms is a cornerstone of plant primary metabolism. The entry

point of reduced sulfur (sulfide) into the organic framework is the synthesis of cysteine. This reaction, which combines sulfide with a carbon-nitrogen backbone, is therefore a critical regulatory checkpoint in the entire sulfur assimilation pathway. The molecule providing this backbone is **O-acetylserine** (OAS), positioning it at the heart of this metabolic process.[3]

## The Core Biochemical Function of OAS: Cysteine Biosynthesis

The synthesis of cysteine from inorganic sulfide is a two-step enzymatic process that occurs in the cytosol, plastids, and mitochondria to support protein synthesis in each compartment.[4][5][6]

### Synthesis of O-Acetylserine (OAS)

The first step is the acetylation of L-serine, catalyzed by the enzyme serine acetyltransferase (SAT or SERAT). This reaction utilizes acetyl-CoA as the acetyl group donor, effectively activating the hydroxyl group of serine for the subsequent nucleophilic attack by sulfide.[7][8][9]

Reaction: L-Serine + Acetyl-CoA  $\rightarrow$  O-Acetyl-L-serine + CoA

### Cysteine Synthesis from OAS

In the second and final step, the enzyme **O-acetylserine** (thiol) lyase (OAS-TL or OASS), also known as cysteine synthase, catalyzes the incorporation of sulfide into OAS to form L-cysteine, releasing acetate.[3][7][8] This reaction marks the fixation of inorganic sulfur into an organic molecule.[10]

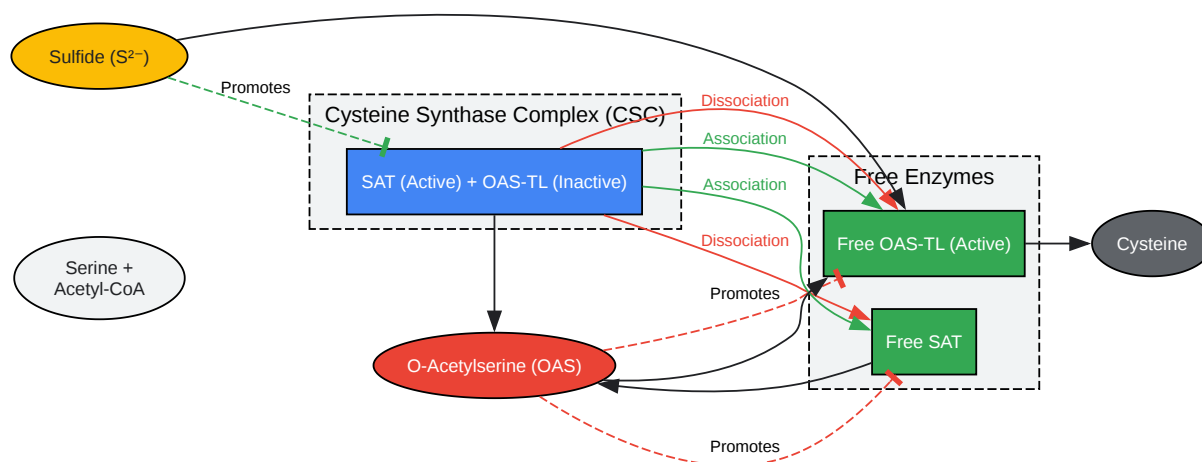
Reaction: O-Acetyl-L-serine + S<sup>2-</sup>  $\rightarrow$  L-Cysteine + Acetate

## The Cysteine Synthase Complex (CSC): A Regulatory Hub

In both plants and bacteria, SAT and OAS-TL do not function merely as independent enzymes; they physically associate to form a hetero-oligomeric enzyme complex known as the cysteine synthase complex (CSC).[11][12][13][14] This complex is a key regulatory feature of the pathway, acting as a molecular sensor that modulates cysteine synthesis in response to the availability of its precursors.[14][15]

- **Structure:** The plant CSC is typically composed of a hexameric SAT core associated with three OAS-TL homodimers.[\[15\]](#)[\[16\]](#) The C-terminal tail of the SAT protein is critical for the interaction with the active site of OAS-TL.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Regulation by Ligands:** The stability of the CSC is dynamically regulated by the concentrations of OAS and sulfide.
  - **Sulfide ( $S^{2-}$ ):** Promotes and stabilizes the formation of the complex.[\[7\]](#)[\[12\]](#)
  - **O-Acetylserine (OAS):** At elevated concentrations, OAS triggers the dissociation of the complex into its free enzyme components.[\[7\]](#)[\[8\]](#)[\[12\]](#)
- **Activity Modulation:** The association state of the complex directly impacts the catalytic activity of its constituent enzymes.
  - **SAT in the CSC:** When complexed with OAS-TL, SAT is stabilized and its activity is enhanced. It also becomes less sensitive to feedback inhibition by cysteine.[\[7\]](#)[\[15\]](#)[\[18\]](#)
  - **OAS-TL in the CSC:** In contrast, OAS-TL is catalytically inactive when bound within the complex.[\[7\]](#)[\[15\]](#)[\[18\]](#) It is fully active only in its free dimeric form.[\[7\]](#)[\[18\]](#)

This regulatory mechanism allows the cell to maintain metabolic homeostasis. When sulfide is abundant, the CSC is stable, promoting the synthesis of the carbon backbone (OAS) while keeping the final cysteine synthesis step in check. When sulfide levels drop, OAS accumulates, causing the complex to dissociate. This releases active OAS-TL dimers, which can then efficiently scavenge the available sulfide to produce cysteine.[\[7\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Regulation of the Cysteine Synthase Complex (CSC) by OAS and sulfide levels.

## OAS as a Regulatory Signaling Molecule

Beyond its role as a cysteine precursor, OAS is a key signaling molecule that informs the plant of its internal sulfur status.<sup>[18][19]</sup> This signaling function is particularly evident under conditions of sulfur deprivation.

## OAS Accumulation and Transcriptional Response

When plants experience sulfur deficiency, the supply of sulfide for cysteine synthesis diminishes. However, the synthesis of OAS from serine and acetyl-CoA continues, leading to a rapid and significant accumulation of OAS within the cells.<sup>[19][20][21]</sup> This accumulation acts as a signal that initiates a broad transcriptional response to counteract the nutrient stress.<sup>[20][22]</sup> Plants treated externally with OAS, or those engineered to overproduce it internally, exhibit a gene expression profile that mimics the response to sulfur starvation, providing strong evidence for its signaling role.<sup>[18][19][20][21]</sup>

## The "OAS Cluster"

A core component of the OAS-mediated transcriptional response is the induction of a small, tightly co-regulated set of genes, often referred to as the "OAS cluster".<sup>[20][21][23][24]</sup> While the exact composition can vary slightly between studies, a set of six genes is consistently identified in *Arabidopsis thaliana* as being highly responsive to OAS accumulation, irrespective of the overall sulfur status of the plant.<sup>[21][22]</sup> These include:

- **SULFUR DEFICIENCY INDUCED 1 & 2 (SDI1, SDI2):** Regulatory proteins that interact with transcription factors to repress the synthesis of sulfur-rich secondary metabolites (glucosinolates), thereby conserving sulfur for primary metabolism.<sup>[20][25]</sup>
- **LSU1 (LOW SULFUR INDUCED 1):** A gene of the LSU-like family, implicated in responses to various stresses, including sulfur deficiency.<sup>[20][21]</sup>
- **APR3 (ADENOSINE 5'-PHOSPHOSULFATE REDUCTASE 3):** An isoform of a key enzyme in the sulfate reduction pathway.<sup>[20][21]</sup>
- **SHM7/MSA1 (SERINE HYDROXYMETHYLTRANSFERASE 7 / MORE SULFUR ACCUMULATION 1):** A nuclear-localized enzyme involved in one-carbon metabolism, which has regulatory functions under sulfur deprivation.<sup>[20][21]</sup>
- **GGCT2;1 (ChaC-like protein):** An enzyme involved in the glutathione degradation pathway, potentially playing a role in recycling cysteine from glutathione.<sup>[20][26]</sup>

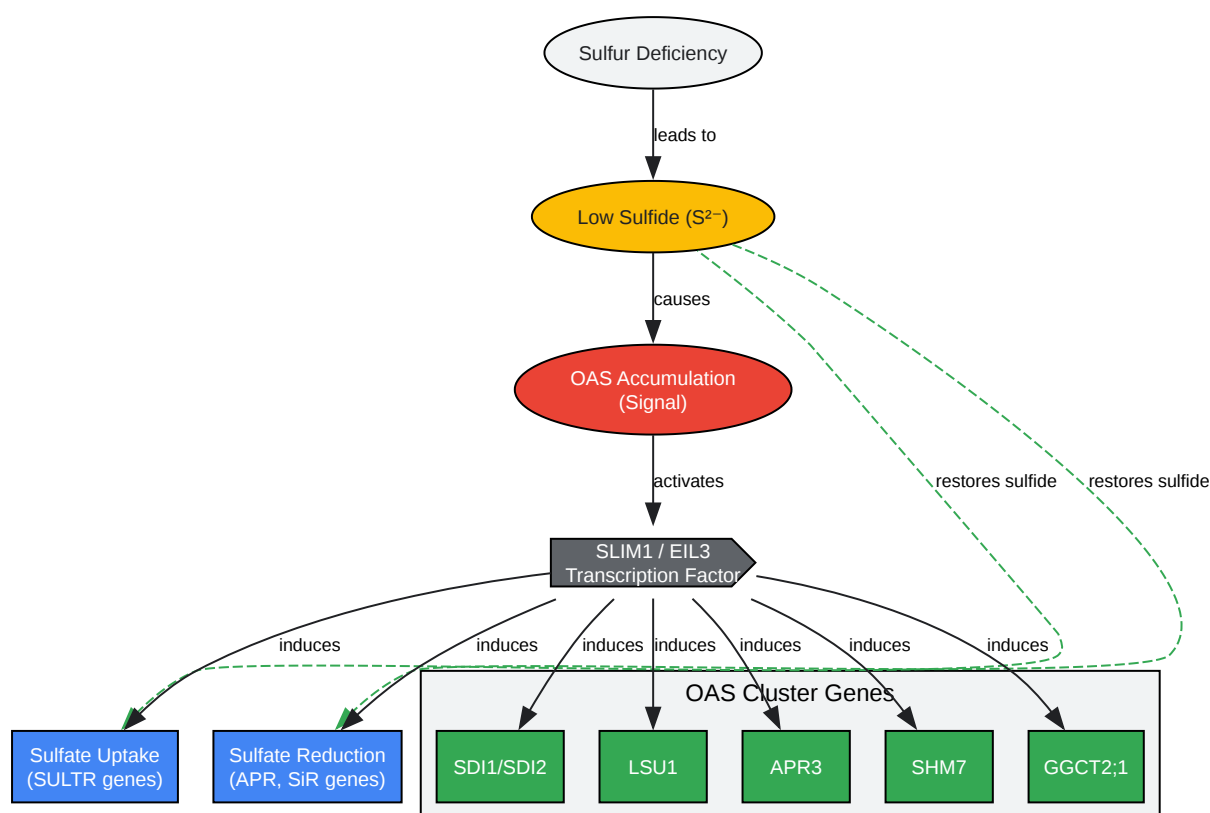
## Transcriptional Regulation of Sulfur Metabolism

The accumulation of OAS under sulfur starvation leads to the upregulation of the entire sulfate assimilation pathway. This includes increased expression of:

- **Sulfate Transporters (SULTR):** Genes responsible for sulfate uptake from the soil.<sup>[3]</sup>
- **ATP Sulfurylase (ATPS):** The enzyme catalyzing the first step of sulfate activation.<sup>[8]</sup>
- **APS Reductase (APR):** The rate-limiting enzyme in the sulfate reduction pathway.<sup>[8][19]</sup>

This coordinated upregulation ensures that the plant enhances its capacity to acquire and reduce sulfate to counteract the deficiency. The transcription factor SLIM1/EIL3 has been

identified as a master regulator of the sulfur deficiency response, and many of the OAS-responsive genes, including those in the OAS cluster, are regulated by it.[19][20][24][27]



[Click to download full resolution via product page](#)

Caption: OAS signaling pathway under sulfur deficiency.

## Crosstalk with Other Metabolic and Signaling Pathways

The central position of OAS facilitates significant crosstalk between sulfur assimilation and other key cellular processes.

- **Nitrogen and Carbon Metabolism:** The synthesis of OAS directly links sulfur metabolism to nitrogen and carbon pathways through its precursors, serine (derived from glycolysis/photorespiration) and acetyl-CoA (derived from pyruvate oxidation).<sup>[20]</sup> The regulation of OAS levels is therefore crucial for coordinating the metabolic flux between these major pathways.
- **Stress Responses:** OAS accumulation is not limited to sulfur deficiency; it also occurs under other stress conditions, such as oxidative stress and treatment with methyl-jasmonate.<sup>[20]</sup> This suggests that OAS may act as a broader stress signal, potentially to increase the production of sulfur-containing defense compounds like glutathione.
- **Hormonal Signaling:** Sulfur metabolism is interconnected with ethylene signaling.<sup>[1][28]</sup> Cysteine is the precursor for methionine, which is subsequently converted to S-adenosylmethionine (SAM), the direct precursor for ethylene biosynthesis.<sup>[1][2]</sup> Therefore, the regulation of cysteine synthesis by OAS can directly influence the production of this critical plant hormone.

## Quantitative Data Summary

The regulation of sulfur assimilation is underpinned by the specific biochemical properties of its enzymes and the dynamic concentrations of its intermediates.

Table 1: Kinetic Properties of **O-Acetylserine** (thiol) Lyase (OAS-TL) Isoforms from *Arabidopsis thaliana* Data synthesized from studies on recombinant proteins to highlight differences between cellular compartments.

| Parameter                | Cytosolic<br>(OAS-TL A)                           | Plastidial<br>(OAS-TL B)                          | Mitochondrial<br>(OAS-TL C)                       | Reference           |
|--------------------------|---|---|---|---------------------|
| Apparent Km<br>(Sulfide) | 3 - 6 $\mu\text{M}$                               | 3 - 6 $\mu\text{M}$                               | 3 - 6 $\mu\text{M}$                               | <sup>[10][29]</sup> |
| Apparent Km<br>(OAS)     | ~690 $\mu\text{M}$                                | ~310 $\mu\text{M}$                                | ~410 $\mu\text{M}$                                | <sup>[10][29]</sup> |
| Specific Activity        | ~900 $\mu\text{mol min}^{-1}$<br>$\text{mg}^{-1}$ | ~550 $\mu\text{mol min}^{-1}$<br>$\text{mg}^{-1}$ | ~800 $\mu\text{mol min}^{-1}$<br>$\text{mg}^{-1}$ | <sup>[10]</sup>     |

Table 2: Dissociation Constants (Kd) Related to the Cysteine Synthase Complex (CSC)  
Illustrates the affinity of interactions governing complex formation and dissociation.

| Interacting Molecules                 | Species              | Kd Value                    | Method           | Note   | Reference            |
|---------------------------------------|----------------------|-----------------------------|------------------|--|----------------------|
| OAS and the CSC                       | Arabidopsis thaliana | ~50 - 80 $\mu$ M            | Kinetic Analysis | Kd for OAS-triggered dissociation                      | <a href="#">[30]</a> |
| At-OASS and At-SAT C-terminal peptide | Arabidopsis thaliana | 13.5 $\mu$ M / 28.4 $\mu$ M | ITC              | Negative cooperativity observed                        | <a href="#">[16]</a> |
| Soybean SAT and OASS                  | Glycine max          | 0.3 nM, 7.5 nM, 78 nM       | ITC              | Three distinct binding events (negative cooperativity) | <a href="#">[15]</a> |

Table 3: Representative Concentrations of **O-Acetylserine** and Cysteine in Plant Tissues  
Concentrations are highly variable depending on species, tissue, developmental stage, and nutrient status.



| Metabolite                   | Plant/Tissue                    | Condition                     | Concentration Range          | Reference |
|------------------------------|---------------------------------|-------------------------------|------------------------------|-----------|
| O-Acetylserine (OAS)         | Arabidopsis leaves              | Sulfur-sufficient             | Low / Undetectable           | [21]      |
| Arabidopsis leaves           | Sulfur-deficient                | Accumulates significantly     | [20][21]                     |           |
| Lupinus angustifolius embryo | Transgenic (SAT overexpression) | ~ 20 nmol g <sup>-1</sup> FW  | [31]                         |           |
| Cysteine                     | Lupinus angustifolius embryo    | Wild Type                     | ~ 50 nmol g <sup>-1</sup> FW | [31]      |
| Lupinus angustifolius embryo | Transgenic (SAT overexpression) | ~ 250 nmol g <sup>-1</sup> FW | [31]                         |           |

## Key Experimental Protocols

Accurate quantification of OAS and the activity of related enzymes is fundamental to studying sulfur assimilation.

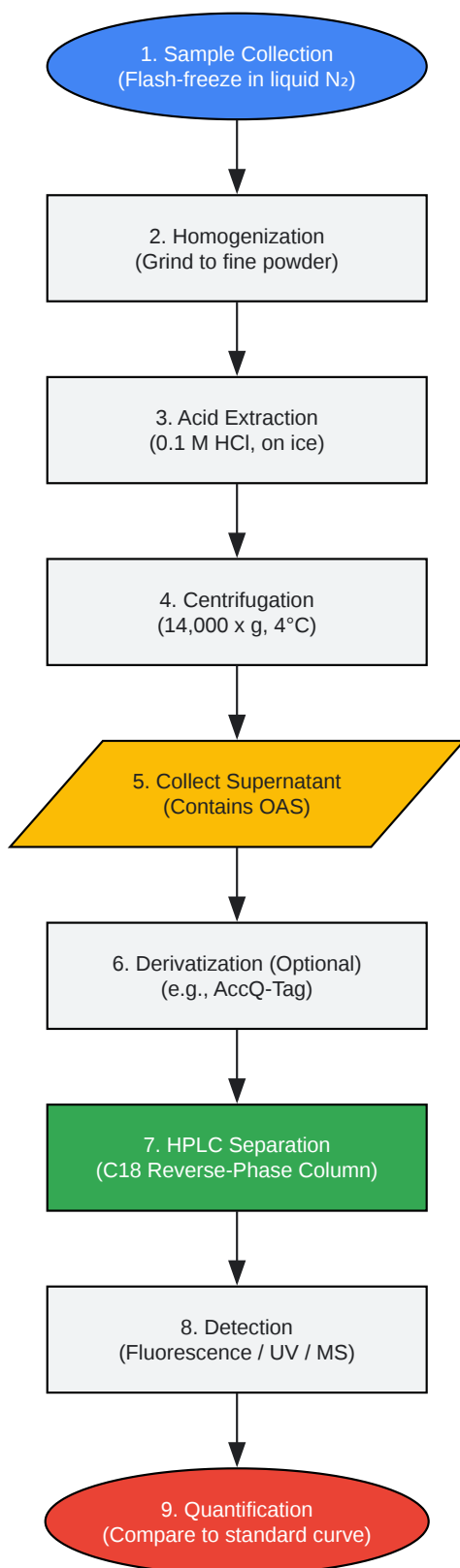
### Protocol: Quantification of O-Acetylserine by HPLC

This method allows for the sensitive detection and quantification of OAS in plant extracts.

- Sample Collection and Homogenization:
  - Harvest plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
  - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
- Extraction:

- Add 5-10 volumes of 0.1 M HCl to the powdered tissue.
- Vortex thoroughly and incubate on ice for 30 minutes.
- Centrifuge at  $>14,000 \times g$  for 15 minutes at  $4^{\circ}\text{C}$  to pellet cell debris.
- Collect the supernatant for analysis.
- Derivatization (Pre-column):
  - Note: OAS can be analyzed directly, but derivatization enhances sensitivity and separation for many amino acids. For specific OAS analysis without derivatization, a suitable column and detection method (e.g., MS) is required. The following describes a common method for general amino acid analysis that includes OAS.
  - Take an aliquot of the acidic extract and neutralize or adjust the pH according to the derivatization kit manufacturer's instructions (e.g., using AccQ-Tag or similar reagents).
  - Perform the derivatization reaction as per the protocol, which typically involves incubation at an elevated temperature for a short period.
- HPLC Analysis:
  - System: A standard HPLC system equipped with a fluorescence or UV detector.
  - Column: A C18 reverse-phase column suitable for amino acid analysis (e.g., Waters AccQ-Tag column).
  - Mobile Phase: A gradient of two solvents is typically used. For example:
    - Solvent A: Acetate-phosphate buffer.
    - Solvent B: Acetonitrile or Methanol.
  - Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 20-40 minutes to separate the derivatized amino acids.

- Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
- Quantification:
  - Run an authentic OAS standard to determine its retention time.
  - Create a standard curve using known concentrations of the OAS standard.
  - Calculate the concentration in the plant sample by comparing the peak area to the standard curve, accounting for dilution factors and the initial fresh weight of the tissue.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **O-acetylserine** by HPLC.

## Protocol: Assay of O-Acetylserine (thiol) Lyase (OAS-TL) Activity

This assay measures the rate of cysteine formation from OAS and sulfide. Cysteine is quantified colorimetrically after reaction with acid ninhydrin.

- Protein Extraction:
  - Homogenize fresh or frozen plant tissue in 3 volumes of ice-cold extraction buffer (e.g., 50 mM K-phosphate pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol).
  - Centrifuge at 15,000 x g for 15 minutes at 4°C.
  - Use the resulting supernatant as the crude enzyme extract. Determine its total protein concentration (e.g., via Bradford assay).
- Reaction Mixture:
  - Prepare a total reaction volume of 500 µL containing:
    - 50 mM K-phosphate buffer (pH 7.5)
    - 10 mM **O-acetylserine** (OAS)
    - 5 mM Sodium Sulfide (Na<sub>2</sub>S) (prepare fresh)
    - 2 mM DTT
    - 50-100 µg of crude protein extract
- Enzymatic Reaction:
  - Pre-warm the reaction mixture (without the protein extract) to 30°C.
  - Initiate the reaction by adding the protein extract.
  - Incubate at 30°C for 10-20 minutes.

- Stop the reaction by adding 250  $\mu$ L of glacial acetic acid.
- Colorimetric Detection of Cysteine:
  - Add 250  $\mu$ L of acid ninhydrin reagent (250 mg ninhydrin in 10 mL acetic acid and 4 mL conc. HCl).
  - Vortex and boil the mixture for 10 minutes.
  - Cool the tubes rapidly on ice and add 500  $\mu$ L of 95% ethanol to stabilize the color.
  - Centrifuge to pellet any precipitate.
- Quantification:
  - Measure the absorbance of the supernatant at 560 nm.
  - Create a standard curve using known concentrations of L-cysteine subjected to the same colorimetric reaction.
  - Calculate the specific activity as nmol of cysteine produced per minute per mg of protein.

## Protocol: Assay of Serine Acetyltransferase (SAT) Activity

This assay measures the OAS-dependent release of Coenzyme A (CoA), which is then quantified by its reaction with DTNB (Ellman's reagent).

- Protein Extraction:
  - Perform protein extraction as described for the OAS-TL assay (Protocol 6.2, Step 1).
- Reaction Mixture:
  - Prepare a total reaction volume of 200  $\mu$ L containing:
    - 100 mM Tris-HCl (pH 7.5)
    - 40 mM L-serine

- 1 mM DTT
- 50-100 µg of crude protein extract
- Enzymatic Reaction:
  - Pre-incubate the mixture at 30°C for 5 minutes.
  - Start the reaction by adding 0.5 mM Acetyl-CoA.
  - Incubate at 30°C for 15-30 minutes.
  - Stop the reaction by adding 50 µL of 1 M HCl.
- Colorimetric Detection of CoA:
  - Neutralize the reaction with 50 µL of 1 M NaOH.
  - Add 700 µL of buffer (100 mM Tris-HCl pH 7.5) and 100 µL of 2 mM DTNB.
  - Incubate at room temperature for 5 minutes for the color to develop.
- Quantification:
  - Measure the absorbance at 412 nm.
  - Create a standard curve using known concentrations of Coenzyme A.
  - Calculate the specific activity as nmol of CoA released per minute per mg of protein.

## Conclusion

**O-acetylserine** is a molecule of profound importance in plant sulfur assimilation, serving a dual function as both a crucial metabolic precursor and a sensitive regulatory signal. As the carbon backbone for cysteine, it is indispensable for the incorporation of reduced sulfur into organic matter. As a signal, its accumulation under sulfur-limited conditions orchestrates a comprehensive adaptive response, enhancing the plant's capacity to acquire and metabolize sulfur while reallocating internal resources. The elegant regulation of the cysteine synthase complex by OAS and sulfide levels provides a rapid, fine-tuning mechanism to balance

metabolic supply and demand. Understanding these multifaceted roles of OAS is essential for developing strategies to improve the nutritional quality and stress resilience of crops.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cross-talk between sulfur assimilation and ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-talk between sulfur assimilation and ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur assimilation - Wikipedia [en.wikipedia.org]
- 4. Subcellular Location of O-Acetylserine Sulfhydrylase Isoenzymes in Cell Cultures and Plant Tissues of *Datura innoxia* Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the serine acetyltransferase gene family of *Vitis vinifera* uncovers differences in regulation of OAS synthesis in woody plants [frontiersin.org]
- 7. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 10. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in *Arabidopsis thaliana* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cysteine synthase complex from plants. Mitochondrial serine acetyltransferase from *Arabidopsis thaliana* carries a bifunctional domain for catalysis and protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional analysis of the cysteine synthase protein complex from plants: structural, biochemical and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Cysteine synthesis in plants: protein-protein interactions of serine acetyltransferase from *Arabidopsis thaliana* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure/ Function of the Cysteine Synthase Complex - DONALD DANFORTH PLANT SCIENCE CENTER [portal.nifa.usda.gov]
- 15. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for Interaction of O-Acetylserine Sulfhydrylase and Serine Acetyltransferase in the Arabidopsis Cysteine Synthase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienenzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Additional role of O-acetylserine as a sulfur status-independent regulator during plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dissection of the signalling function of O-acetylserine in plants - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 25. researchgate.net [researchgate.net]
- 26. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 27. [PDF] New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond | Semantic Scholar [semanticscholar.org]
- 28. tandfonline.com [tandfonline.com]
- 29. academic.oup.com [academic.oup.com]
- 30. academic.oup.com [academic.oup.com]
- 31. academic.oup.com [academic.oup.com]

- To cite this document: BenchChem. [O-Acetylserine in Plant Sulfur Assimilation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663856#o-acetylserine-function-in-plant-sulfur-assimilation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)